molecular formula C10H13ClN2O B1520006 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1001906-49-5

5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B1520006
CAS No.: 1001906-49-5
M. Wt: 212.67 g/mol
InChI Key: QMQUMMJCJWFRNL-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride is a chemical compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the following steps:

  • Starting Materials: : The synthesis begins with the appropriate indole derivative and an amine source.

  • Reaction Conditions: : The reaction is usually carried out under acidic conditions, often using hydrochloric acid to facilitate the formation of the hydrochloride salt.

  • Purification: : The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidized derivatives.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antiviral, and anticancer tests.

Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds:

  • Indole-3-acetic acid (IAA): : Another indole derivative with applications in plant growth regulation.

  • Tryptamine: : A related compound with psychoactive properties.

  • Serotonin: : A neurotransmitter that shares structural similarities with indole derivatives.

Uniqueness: 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride is unique in its specific structural features and potential applications. Its ability to undergo various chemical reactions and its biological activities set it apart from other similar compounds.

Properties

IUPAC Name

5-(1-aminoethyl)-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-6(11)7-2-3-9-8(4-7)5-10(13)12-9;/h2-4,6H,5,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQUMMJCJWFRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001906-49-5
Record name 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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